molecular formula C22H18FNO4 B4008805 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate

4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate

Cat. No.: B4008805
M. Wt: 379.4 g/mol
InChI Key: OPDWLRQWWNSBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a fluorine atom attached to the benzoate group and a dioxooctahydro-methanoisoindolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate typically involves multi-step organic reactions. One common method involves the reaction of 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid with 2-fluorobenzoic acid under specific conditions to form the ester linkage. The reaction conditions often include the use of dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
  • 2-Fluorobenzoic acid

Uniqueness

4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate is unique due to the combination of its structural features, including the dioxooctahydro-methanoisoindolyl moiety and the fluorobenzoate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO4/c23-17-4-2-1-3-16(17)22(27)28-15-9-7-14(8-10-15)24-20(25)18-12-5-6-13(11-12)19(18)21(24)26/h1-4,7-10,12-13,18-19H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDWLRQWWNSBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate
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4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate
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4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate
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4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate
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4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate
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4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate

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